
N-(3-chlorophenyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-phenylacetamide, also known as Chloroacetanilide, is a chemical compound that has been widely used in scientific research. This compound is used as a precursor for the synthesis of various other compounds, and it has been found to have several important biological activities.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-2-phenylacetamide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever, and their inhibition can lead to the anti-inflammatory, analgesic, and antipyretic effects observed with N-(3-chlorophenyl)-2-phenylacetamide.
Effets Biochimiques Et Physiologiques
N-(3-chlorophenyl)-2-phenylacetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. Additionally, this compound has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. Furthermore, N-(3-chlorophenyl)-2-phenylacetamide has been shown to have analgesic and antipyretic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-2-phenylacetamide has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, which makes it a popular starting material for the synthesis of other compounds. Additionally, this compound has been extensively studied, and its biological effects are well-understood. However, there are also some limitations associated with the use of N-(3-chlorophenyl)-2-phenylacetamide in lab experiments. For example, this compound has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(3-chlorophenyl)-2-phenylacetamide. One area of research could focus on the development of new compounds based on the structure of N-(3-chlorophenyl)-2-phenylacetamide, with the aim of improving its biological activity. Additionally, more research could be done to further elucidate the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of inflammatory conditions. Finally, further studies could be conducted to investigate the potential use of N-(3-chlorophenyl)-2-phenylacetamide in the treatment of other diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, N-(3-chlorophenyl)-2-phenylacetamide is a compound that has been extensively used in scientific research. This compound has several important biological activities, such as anti-inflammatory, analgesic, and antipyretic effects, and it has been used as a starting material for the synthesis of various other compounds. While the mechanism of action of N-(3-chlorophenyl)-2-phenylacetamide is not fully understood, it is believed to exert its effects by inhibiting the activity of cyclooxygenase enzymes. There are several future directions for the study of this compound, including the development of new compounds based on its structure and the investigation of its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-2-phenylacetamide involves the reaction of 3-chloroaniline and phenylacetic acid in the presence of a catalyst. This reaction results in the formation of the desired product, which can then be purified through recrystallization.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-2-phenylacetamide has been extensively used in scientific research as a starting material for the synthesis of various other compounds. It has also been found to have several important biological activities, such as anti-inflammatory, analgesic, and antipyretic effects. Additionally, this compound has been used as a reagent in the synthesis of various pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
18109-43-8 |
|---|---|
Nom du produit |
N-(3-chlorophenyl)-2-phenylacetamide |
Formule moléculaire |
C14H12ClNO |
Poids moléculaire |
245.7 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-2-phenylacetamide |
InChI |
InChI=1S/C14H12ClNO/c15-12-7-4-8-13(10-12)16-14(17)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,17) |
Clé InChI |
GAWITMMQHFGOMV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Cl |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Cl |
Autres numéros CAS |
18109-43-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



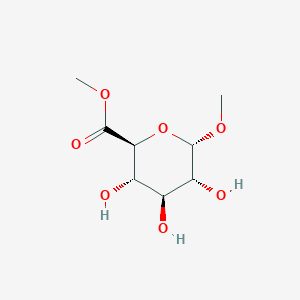
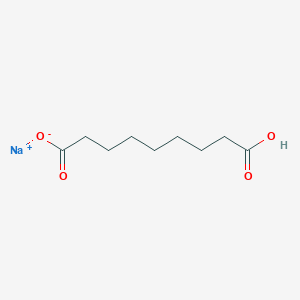
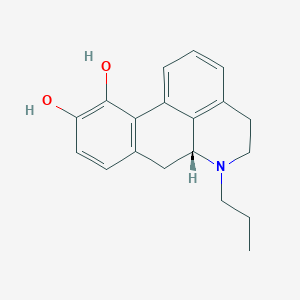

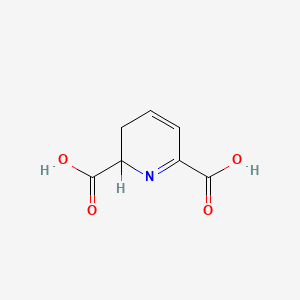
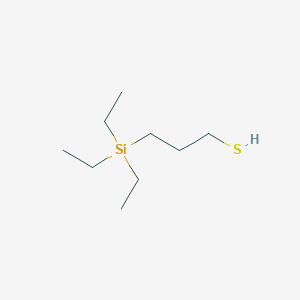
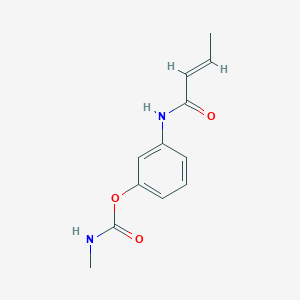
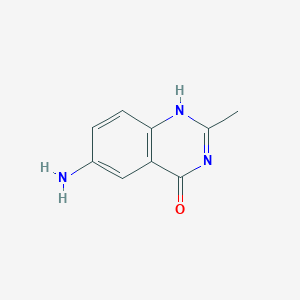
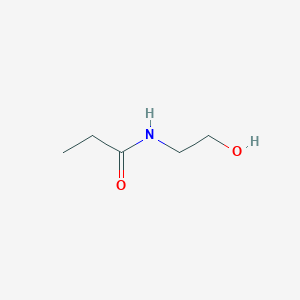
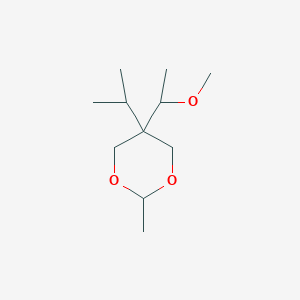
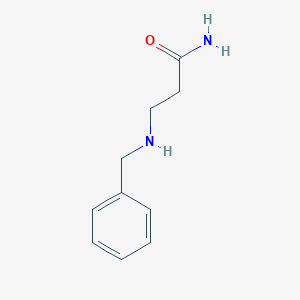
![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)

![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)